molecular formula C15H18N2O2 B11856343 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one CAS No. 873445-76-2

1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one

Cat. No.: B11856343
CAS No.: 873445-76-2
M. Wt: 258.32 g/mol
InChI Key: AUQAGFSKWXFPSY-UHFFFAOYSA-N
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Description

1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

The synthesis of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one typically involves the reaction of 4-methoxyindole with piperidin-4-one under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one involves its interaction with various molecular targets. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on other pathways are still under investigation, but its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds to 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one include other indole derivatives such as:

The uniqueness of this compound lies in its specific methoxy group on the indole ring, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

873445-76-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-[(4-methoxy-1H-indol-3-yl)methyl]piperidin-4-one

InChI

InChI=1S/C15H18N2O2/c1-19-14-4-2-3-13-15(14)11(9-16-13)10-17-7-5-12(18)6-8-17/h2-4,9,16H,5-8,10H2,1H3

InChI Key

AUQAGFSKWXFPSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CN3CCC(=O)CC3

Origin of Product

United States

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